molecular formula C7H6BrNO2 B566768 2-Bromo-3-methylisonicotinic acid CAS No. 1211583-05-9

2-Bromo-3-methylisonicotinic acid

Cat. No.: B566768
CAS No.: 1211583-05-9
M. Wt: 216.034
InChI Key: DJJXVMXWNYUNQT-UHFFFAOYSA-N
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Description

2-Bromo-3-methylisonicotinic acid is an organic compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol It is a derivative of isonicotinic acid, where a bromine atom is substituted at the second position and a methyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylisonicotinic acid typically involves the bromination of 3-methylisonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or recrystallization techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-methylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylisonicotinic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methylisonicotinic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJXVMXWNYUNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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